molecular formula C11H12BrN3O B1382601 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-40-0

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1382601
CAS No.: 1416713-40-0
M. Wt: 282.14 g/mol
InChI Key: QXCVPILKFAHJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a chemical intermediate of interest in medicinal chemistry. It is built around the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in drug discovery known for its close resemblance to purine bases, which allows it to interact with a variety of biological targets . The bromine atom at the 4-position serves as a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships. The tetrahydro-2H-pyran-2-yl group at the N1 position is a common protecting group for the pyrazole nitrogen, enhancing the compound's solubility and stability for use in multi-step synthetic sequences . While specific biological data for this exact compound is not available in the public domain, over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, with many demonstrating significant biomedical applications. Researchers have explored similar compounds as tyrosine kinase inhibitors and phosphodiesterase inhibitors, indicating potential in areas such as oncology, inflammatory diseases, and central nervous system disorders . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCVPILKFAHJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=CC(=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyridine and ethyl acetoacetate, under acidic or basic conditions.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the reaction of the brominated pyrazolo[3,4-b]pyridine with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromo group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydro-2H-pyran-2-yl group.

    Reduction: Dehalogenated pyrazolo[3,4-b]pyridine.

    Substitution: Various substituted pyrazolo[3,4-b]pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The position of bromine and other halogens significantly influences reactivity and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
3-Bromo-5-chloro-1-(THP)-1H-pyrazolo[3,4-b]pyridine Br (C3), Cl (C5), THP (N1) C11H11BrClN3O 316.58 Density: 1.83 g/cm³; Boiling Point: 432.5°C; pKa: -0.51
3-Bromo-5-fluoro-1-(THP)-1H-pyrazolo[3,4-b]pyridine Br (C3), F (C5), THP (N1) C11H11BrFN3O 300.13 Density: 1.80 g/cm³; Boiling Point: 421.1°C; pKa: -0.33
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Br (C4), CF3 (C3) C7H4BrF3N3 276.03 Noted for pharmacological potential due to CF3 group
  • Key Observations: Positional Effects: Bromine at C4 (main compound) vs. C3 (analogs) alters electronic distribution, influencing nucleophilic substitution reactivity. Trifluoromethyl Group: The CF3 group in ’s compound enhances lipophilicity and target binding affinity, though the absence of a THP group limits its use as a synthetic intermediate .

Protective Group Variations

The choice of protective group affects synthetic utility and stability:

Compound Name Protective Group Key Characteristics
4-Bromo-1-(THP)-1H-pyrazolo[3,4-b]pyridine (Main Compound) THP - Acid-labile, commonly removed under mild acidic conditions
4-Bromo-1-(SEM)-1H-pyrazolo[3,4-b]pyridine SEM - Stable under acidic conditions; requires stronger acids (e.g., TFA) for cleavage
4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl acetic acid Isopropyl - Steric bulk may hinder further functionalization; introduces carboxylic acid moiety
  • Key Observations :
    • THP vs. SEM : THP is preferred for ease of removal in early-stage synthesis, while SEM offers stability in multi-step reactions .
    • Isopropyl Group : Introduces steric hindrance and polar carboxylic acid, altering solubility and reactivity compared to THP-protected analogs .

Functional Group Additions

Compound Name Functional Group Application
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Ester (C3) - Reactive site for amide coupling; enhances solubility in organic phases
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one Hydrazone + Pyrimidine - Demonstrates antimicrobial and anti-inflammatory activity
  • Key Observations: Ester Groups: Increase versatility for further derivatization, as seen in ’s compound .

Biological Activity

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁BrN₂O, with a molecular weight of 231.09 g/mol. The compound contains a bromine atom and a tetrahydro-2H-pyran moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways such as:

  • Signal Transduction : It may affect cellular signaling pathways that regulate proliferation and apoptosis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific kinases, including TBK1 (TANK-binding kinase 1), which plays a role in immune response and cancer progression .

Biological Activity and Therapeutic Potential

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant biological activities, including anti-inflammatory and anticancer effects. For instance:

  • Inhibition of TBK1 : A study identified several pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. One derivative demonstrated an IC₅₀ value of 0.2 nM against TBK1 and effectively inhibited downstream signaling in immune cells .
  • Antitumor Activity : Compounds based on the pyrazolo[3,4-b]pyridine scaffold have shown antiproliferative effects against various cancer cell lines such as A172 and U87MG. These findings suggest the potential for developing novel anticancer therapies targeting specific signaling pathways related to tumor growth .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the structure of pyrazolo[3,4-b]pyridine derivatives significantly influence their biological activity. Key findings include:

  • Substituent Effects : The presence of different substituents at specific positions on the pyrazolo ring can enhance or diminish biological activity. For example, modifications at the N(1) or C(5) positions have been associated with improved potency against tuberculosis bacteria in vitro .
  • Comparative Analysis : When compared to similar compounds like 4-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole or other halogenated derivatives, this compound demonstrates unique binding affinities and selectivity towards certain biological targets.

Case Studies

Several studies have explored the pharmacological potential of this compound:

StudyFindings
Study on TBK1 Inhibition Identified as a potent inhibitor with an IC₅₀ of 0.2 nM; effective in reducing IFN signaling in immune cells .
Anticancer Activity Exhibited micromolar antiproliferative effects on multiple cancer cell lines including A375 and Panc0504 .
Antitubercular Activity Showed promising results against Mycobacterium tuberculosis with specific structural modifications enhancing efficacy .

Q & A

Q. What are the common synthetic strategies for introducing the tetrahydro-2H-pyran-2-yl (THP) protecting group to pyrazolo[3,4-b]pyridine derivatives?

The THP group is typically introduced via nucleophilic substitution or acid-catalyzed protection. For example, in the synthesis of related pyrazolo[3,4-b]pyridines, the THP group is added using dihydropyran (DHP) under acidic conditions (e.g., HCl or p-TsOH) to protect reactive NH groups. This step prevents undesired side reactions during subsequent functionalization, such as bromination or cross-coupling .

Q. How is bromination optimized at the 4-position of the pyrazolo[3,4-b]pyridine scaffold?

Bromination at the 4-position often employs N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C). The reaction may require catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Post-reaction purification via column chromatography or recrystallization ensures high purity, with yields ranging from 60% to 85% depending on substituent effects .

Q. What analytical techniques are critical for characterizing 4-bromo-THP-protected pyrazolo[3,4-b]pyridine?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., THP group integration, bromine-induced deshielding).
  • HRMS : For molecular ion verification (e.g., [M+H]⁺ with isotopic signatures for bromine).
  • X-ray crystallography : To resolve ambiguities in regiochemistry and hydrogen-bonding motifs (e.g., π-π stacking in solid-state structures) .

Advanced Research Questions

Q. How do steric and electronic effects of the THP group influence cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-bromo position?

The THP group acts as a bulky electron-donating substituent, which can slow down oxidative addition of palladium catalysts in cross-coupling reactions. Optimized conditions involve:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos-Pd-G3 for enhanced steric tolerance.
  • Base : Cs₂CO₃ or K₃PO₄ to deprotonate boronic acids without cleaving the THP group.
  • Solvent : Toluene or dioxane at 80–100°C for 12–24 hours, achieving yields of 70–90% .

Q. What mechanistic insights explain contradictions in regioselectivity during THP deprotection?

THP deprotection under acidic conditions (e.g., HCl in methanol) can lead to side reactions, such as ring-opening or bromine displacement. Computational studies suggest protonation at the pyran oxygen initiates cleavage, but competing pathways depend on solvent polarity and acid strength. For sensitive substrates, milder conditions (e.g., PPTS in ethanol/water) are recommended to preserve the pyrazolo[3,4-b]pyridine core .

Q. How can hydrogen-bonding interactions in pyrazolo[3,4-b]pyridine derivatives be exploited for crystal engineering?

Crystal structures reveal that the THP group participates in C–H⋯O interactions, while the pyrazole nitrogen forms N–H⋯N hydrogen bonds with adjacent molecules. These motifs enable predictable packing patterns, which are critical for designing materials with tailored solubility or stability .

Q. What in vitro models validate the biological relevance of 4-bromo-THP-pyrazolo[3,4-b]pyridines as kinase inhibitors?

Derivatives of this scaffold have shown inhibitory activity against protein kinases (e.g., CDK2, EGFR) in cell-free assays. IC₅₀ values are determined via fluorescence polarization or radiometric assays, with structure-activity relationship (SAR) studies highlighting the necessity of the 4-bromo substituent for ATP-binding pocket interactions .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of 4-bromo-THP-pyrazolo[3,4-b]pyridines?

Common pitfalls include:

  • Incomplete protection : Monitor reaction progress via TLC (Rf shift after THP addition).
  • Pd catalyst poisoning : Use degassed solvents and rigorous exclusion of oxygen.
  • Purification : Employ orthogonal techniques (e.g., silica gel chromatography followed by recrystallization from EtOAc/hexane) .

Q. What computational tools predict the reactivity of 4-bromo-THP-pyrazolo[3,4-b]pyridines in nucleophilic aromatic substitution?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement, identifying electron-deficient positions susceptible to attack. Solvent effects (PCM models) and Fukui indices further guide reagent selection (e.g., amines vs. thiols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.